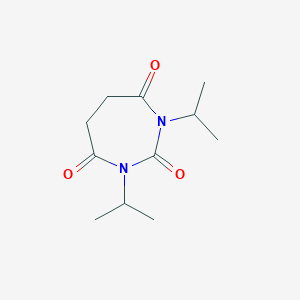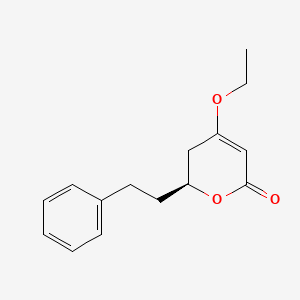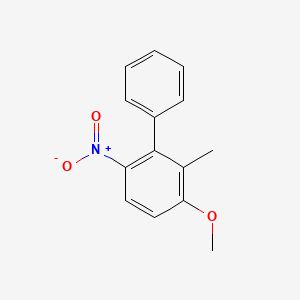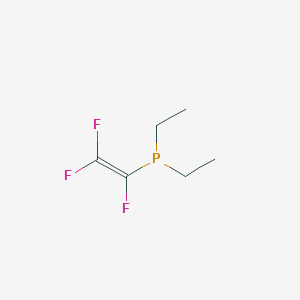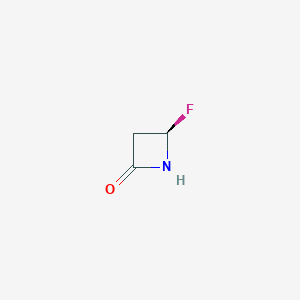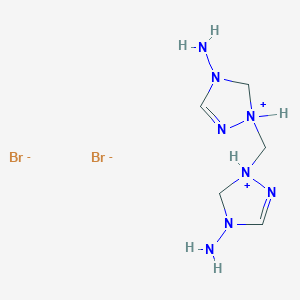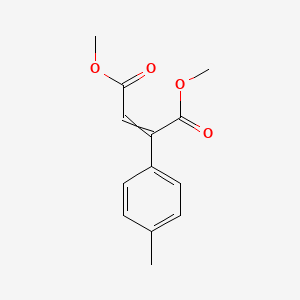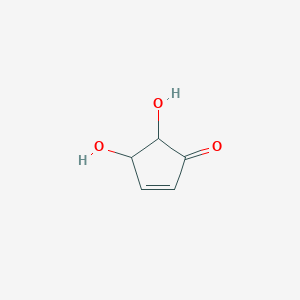![molecular formula C17H21F3 B14240780 1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane CAS No. 389874-00-4](/img/structure/B14240780.png)
1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane is a chemical compound known for its unique bicyclic structure. This compound features a bicyclo[2.2.2]octane core substituted with a propyl group and a trifluorophenyl group. The presence of fluorine atoms in the phenyl ring imparts distinct chemical properties, making it an interesting subject for various scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane typically involves a series of organic reactions. One common method includes the cycloaddition reaction of cyclohexenones with electron-deficient alkenes, followed by functional group modifications to introduce the propyl and trifluorophenyl groups . The reaction conditions often involve the use of organic bases and mild temperatures to achieve high yields and enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as crystallization and chromatography, are optimized to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of ketones, alcohols, or carboxylic acids
Reduction: Formation of alkanes or alcohols
Substitution: Formation of substituted phenyl derivatives
Aplicaciones Científicas De Investigación
1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a model compound in mechanistic studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Mecanismo De Acción
The mechanism of action of 1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The bicyclic structure provides rigidity and stability, which can influence the compound’s pharmacokinetics and pharmacodynamics .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]octane: A core structure found in many natural products and synthetic analogs.
2-Oxabicyclo[2.2.2]octane: A bioisostere of the phenyl ring with improved physicochemical properties.
Bicyclo[1.1.1]pentane: Another bioisostere with a shorter C-C distance and different lipophilicity.
Uniqueness
1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane stands out due to the presence of the trifluorophenyl group, which imparts unique electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Propiedades
Número CAS |
389874-00-4 |
|---|---|
Fórmula molecular |
C17H21F3 |
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
1-propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C17H21F3/c1-2-3-16-4-7-17(8-5-16,9-6-16)12-10-13(18)15(20)14(19)11-12/h10-11H,2-9H2,1H3 |
Clave InChI |
FLRIRFBAQXAZRH-UHFFFAOYSA-N |
SMILES canónico |
CCCC12CCC(CC1)(CC2)C3=CC(=C(C(=C3)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one](/img/structure/B14240700.png)
![Ethanone, 1-[2,5-dimethyl-1-[(1R)-1-phenylethyl]-1H-pyrrol-3-yl]-](/img/structure/B14240704.png)
![[(1S,2R)-2-Nitrocyclopentyl]benzene](/img/structure/B14240709.png)
